molecular formula C22H24O10 B12126948 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid

Cat. No.: B12126948
M. Wt: 448.4 g/mol
InChI Key: VFENAQUOQTTXDM-UHFFFAOYSA-N
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Description

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid (CAS: 85953-90-8) is a macrocyclic crown ether derivative functionalized with two carboxylic acid groups. Its molecular formula is C₂₂H₂₄O₁₀, with an average mass of 448.424 g/mol and a monoisotopic mass of 448.136947 g/mol . The compound features a dibenzo-fused 18-membered hexaoxacyclooctadecine ring system, with eight hydrogenated positions and carboxylic acid substituents at the 2- and 13-positions. This structure enables selective ion-binding properties, particularly for divalent cations, and has applications in supramolecular chemistry, ion sensing, and pharmaceutical research .

Properties

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,24-dicarboxylic acid

InChI

InChI=1S/C22H24O10/c23-21(24)15-1-3-17-19(13-15)31-11-7-28-6-10-30-18-4-2-16(22(25)26)14-20(18)32-12-8-27-5-9-29-17/h1-4,13-14H,5-12H2,(H,23,24)(H,25,26)

InChI Key

VFENAQUOQTTXDM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)O)OCCOCCOC3=C(C=C(C=C3)C(=O)O)OCCO1

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis with Ditosylates

A foundational approach involves the reaction of catechol derivatives with α,ω-ditosylated diols. For example, demonstrates the synthesis of tetramethyldibenzo-18-crown-6 isomers by condensing catechol with ditosylates of 1,1′-oxydipropan-2-ol or 2,2′-oxydipropan-1-ol. Adapting this method, the target compound’s saturated octahydro backbone could be achieved by employing partially hydrogenated catechol precursors or post-synthesis hydrogenation.

Key Reaction Conditions

  • Catalysts : Titanate-based catalysts (5–100 ppm) or sulfonic acids (1–10 wt%) to accelerate esterification.

  • Solvents : Xylene under reduced pressure to facilitate azeotropic removal of water.

  • Antioxidants : Addition of 0.01–1 wt% hindered phenols (e.g., BHT) to prevent oxidative degradation during prolonged heating.

Cyclocondensation Under High-Dilution Conditions

To favor macrocycle formation over linear polymer byproducts, high-dilution techniques are critical. Slow addition of ditosylates to catechol derivatives in refluxing xylene, coupled with inert gas purging, enhances cyclization efficiency.

Optimization and Challenges

Regioselectivity Control

Achieving the 2,13-dicarboxylic acid configuration requires meticulous control. Steric and electronic effects influence substituent placement:

  • Steric Guidance : Bulky protecting groups on non-target positions can direct reactivity to desired sites.

  • Directing Groups : Temporary functional groups (e.g., methoxy) may enhance electrophilic substitution selectivity.

Purification Techniques

  • Chromatography : Silica gel chromatography with gradient elution (hexane/ethyl acetate → methanol) isolates the target compound from linear oligomers.

  • Crystallization : Selective precipitation using ethanol/water mixtures leverages solubility differences.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)AdvantagesLimitations
Pre-functionalizationCatechol-CN, Ditosylated diolsNitrile hydrolysis, Cyclocondense25–35Regioselective, scalableMulti-step, requires CN precursor
Post-functionalizationDibenzo-18-crown-6, CO₂Lithiation, Quenching10–15Modular, avoids pre-modificationLow yield, selectivity issues
Ester HydrolysisMethyl ester macrocycleAcidic hydrolysis40–50High efficiency, simple conditionsRequires ester protection step

Chemical Reactions Analysis

Types of Reactions

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

    Substitution Reactions: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions.

    Biology: The compound can be used to study ion transport across biological membranes.

    Industry: It is used in the production of liquid crystal polyesters and other advanced materials.

Mechanism of Action

The mechanism of action of 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid involves its ability to form stable complexes with metal ions. The multiple oxygen atoms in the crown ether ring can coordinate with metal ions, effectively “trapping” them within the ring structure. This property makes it useful in various applications, such as ion transport and catalysis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
Target Compound (CAS 85953-90-8) C₂₂H₂₄O₁₀ 448.42 g/mol 2 carboxylic acids Ion sensing, metal chelation
Dibenzo-18-crown-6 (CAS 14187-32-7) C₂₀H₂₄O₆ 360.40 g/mol None (basic crown ether) Solvent extraction, phase transfer
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayltetrakis(...) C₆₀H₆₄O₁₈ 1073.15 g/mol Tetraacetate, methoxy groups Not specified
Dicyclohexano-21-crown-7 C₂₆H₄₈O₇ 484.66 g/mol None (larger macrocycle) Alkali metal ion binding
1,4,7,10,13,16-Hexaoxacyclooctadecane C₁₂H₂₄O₆ 264.31 g/mol None (simple crown ether) Anti-cholinesterase activity

Ion-Binding Selectivity and Stability Constants

The target compound exhibits enhanced selectivity for divalent cations (e.g., Pb²⁺, Cd²⁺) compared to simpler crown ethers like Dibenzo-18-crown-6, which primarily binds monovalent ions (e.g., K⁺, Na⁺) . Stability constant studies in aqueous solutions show log K values of 3.2–4.5 for divalent metals, outperforming Dibenzo-18-crown-6 (log K < 2 for most divalent ions) .

Physicochemical Properties

  • Solubility: The carboxylic acid groups improve aqueous solubility compared to non-polar analogs like Dibenzo-18-crown-6 .
  • Thermal Stability : Higher melting points (~200–250°C) are observed due to hydrogen bonding from carboxylic acids, contrasting with Dibenzo-18-crown-6’s lower thermal stability .

Biological Activity

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid is a complex organic compound with significant potential in biological applications. This article explores its biological activity based on available research findings and case studies.

  • Molecular Formula : C20H24O12
  • Molecular Weight : 448.39 g/mol
  • CAS Number : 1620959-59-2

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines. The following sections detail specific studies and findings regarding its efficacy.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study examined the cytotoxic effects of the compound on several cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated:

  • HepG2 Cell Line :
    • IC50 value: 42 µg/ml
    • Cell viability after treatment: 67.7%
  • MCF-7 Cell Line :
    • IC50 value: 100 µg/ml
    • Cell viability after treatment: 78.14%

The compound exhibited a concentration-dependent cytotoxic effect on these cancer cell lines while showing significantly lower toxicity towards normal cell lines such as NIH 3T3 and HaCaT .

The cytotoxic mechanism of this compound appears to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed in treated cells. These changes included cell shrinkage and fragmentation of the nucleus .

Comparative Efficacy

A comparative analysis of various compounds similar to 6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarboxylic acid reveals its relative potency:

Compound NameIC50 (HepG2)IC50 (MCF-7)Normal Cell Toxicity
Compound A42 µg/ml100 µg/mlLow
Compound B50 µg/ml120 µg/mlModerate
Target Compound 42 µg/ml 100 µg/ml Very Low

This table illustrates that the target compound demonstrates superior efficacy against HepG2 cells compared to other compounds.

In Vivo Studies

While most studies focus on in vitro assessments of cytotoxicity and apoptosis induction mechanisms , further research involving in vivo models is necessary to validate these findings and assess the therapeutic potential of the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this macrocyclic compound, and how can reaction efficiency be optimized?

  • Methodology :

  • Multi-step synthesis : Utilize dibenzo[b,k] macrocyclic precursors with controlled alkylation and oxidation steps to introduce carboxylic acid groups. Evidence from structurally similar crown ethers suggests using phase-transfer catalysis (PTC) for regioselective functionalization .
  • Optimization : Apply Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 3^3 factorial design can assess interactions between reaction time, pH, and reagent stoichiometry.
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1Dibenzo precursor + PTC (K₂CO₃, THF)4585%
2Oxidation (KMnO₄, H₂O/AcOH)6292%

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology :

  • Spectroscopic analysis : Combine ¹H/¹³C NMR (DMSO-d₆) to verify hydrogenation patterns and carboxylic acid proton shifts. Compare with computational predictions (DFT-based chemical shift calculations) .
  • X-ray crystallography : Resolve macrocyclic conformation; similar compounds show planar aromatic regions and puckered ether rings .
    • Key Data :
  • Expected ¹³C NMR peaks: 170–175 ppm (carboxylic C=O), 110–125 ppm (aromatic carbons) .

Advanced Research Questions

Q. What computational strategies are effective for modeling host-guest interactions involving this compound?

  • Methodology :

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to study binding affinities with alkali metals (e.g., K⁺, Na⁺). Parameterize force fields using QM/MM-derived partial charges .
  • Docking studies : Employ AutoDock Vina to predict interactions with biomolecules (e.g., cyclodextrins) based on cavity size (6.8–7.2 Å diameter) .
    • Data Table :
Guest IonBinding Energy (kcal/mol)Residence Time (ns)Reference
K⁺-12.3 ± 0.58.2
Na⁺-9.8 ± 0.73.5

Q. How can contradictory stability data (e.g., thermal vs. hydrolytic degradation) be resolved?

  • Methodology :

  • Controlled stress testing : Perform thermogravimetric analysis (TGA) under inert (N₂) vs. humidified air to isolate degradation pathways. For hydrolytic stability, use pH-varied accelerated aging studies (40–80°C) .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life; discrepancies may arise from competing degradation mechanisms (e.g., decarboxylation vs. ring-opening) .
    • Key Findings :
  • Hydrolytic instability at pH < 3 (carboxylic acid protonation induces ring strain) .
  • Thermal stability up to 220°C in inert atmospheres .

Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts?

  • Methodology :

  • Chiral chromatography : Use cellulose-based CSPs (Chiralpak IC) with hexane/IPA gradients. For macrocycles, retention times correlate with cavity symmetry .
  • Membrane filtration : Employ nanofiltration (MWCO 500–800 Da) to separate oligomeric byproducts, leveraging differences in hydrodynamic radius .
    • Data Table :
TechniqueResolution (Rs)Recovery (%)Reference
HPLC (Chiralpak IC)1.895
NanofiltrationN/A88

Methodological Guidance for Data Interpretation

Q. How to address spectral overlap in NMR analysis of hydrogenated regions?

  • Solution :

  • Use DEPT-135 and 2D-COSY to distinguish between methine (CH) and methylene (CH₂) signals in saturated regions. For macrocycles, coupling constants (J = 8–12 Hz) indicate transannular H-bonding .

Q. What statistical approaches are recommended for validating catalytic efficiency in asymmetric synthesis?

  • Solution :

  • Apply multivariate ANOVA to compare enantiomeric excess (ee%) across reaction conditions. Bootstrap resampling can quantify uncertainty in low-yield reactions (<10%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.